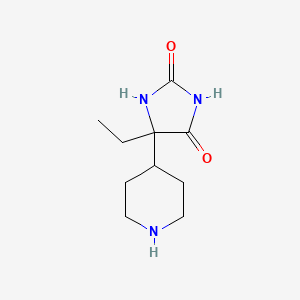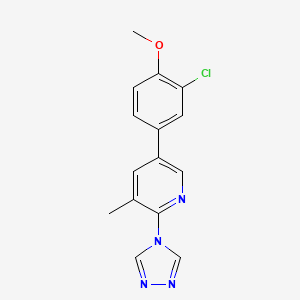![molecular formula C20H27N3O3 B5942110 (2,4-dimethoxyphenyl)-[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B5942110.png)
(2,4-dimethoxyphenyl)-[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-dimethoxyphenyl)-[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone is a complex organic compound that features a combination of aromatic, pyrazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethoxyphenyl)-[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Attachment of the Piperidine Ring: The pyrazole derivative is then reacted with a piperidine derivative in the presence of a suitable base, such as sodium hydride, to form the piperidine-pyrazole intermediate.
Coupling with the Aromatic Ring: The final step involves coupling the piperidine-pyrazole intermediate with 2,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,4-dimethoxyphenyl)-[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the aromatic ring can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2,4-dimethoxyphenyl)-[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
Uniqueness
(2,4-dimethoxyphenyl)-[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone is unique due to its specific combination of aromatic, pyrazole, and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-13(2)17-12-18(22-21-17)14-7-9-23(10-8-14)20(24)16-6-5-15(25-3)11-19(16)26-4/h5-6,11-14H,7-10H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHUQMMWNSPLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=C1)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(5-amino-1,3,4-thiadiazol-2-yl)acetyl]-3,9-diazaspiro[5.6]dodecan-10-one](/img/structure/B5942028.png)
![N-ethyl-6-(3-fluorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5942030.png)
![N,N-dimethyl-2-[4-(3-methyl-2-thienyl)-1H-1,2,3-triazol-1-yl]-2-phenylacetamide](/img/structure/B5942034.png)
![(4S)-4-amino-1-[4-(cyclooctylamino)-4-oxobutanoyl]-N-methyl-L-prolinamide](/img/structure/B5942041.png)
![2-[2-fluoro-4-(pyrrolidin-1-ylmethyl)phenoxy]-6-(pyrrolidin-1-ylcarbonyl)pyrazine](/img/structure/B5942055.png)
![7-(1-phenyl-1H-tetrazol-5-yl)-3-(tetrahydrofuran-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5942056.png)
![7-({isopropyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-4-methyl-2H-chromen-2-one](/img/structure/B5942068.png)
![2-{[methyl(1-pyridin-2-ylpropyl)amino]methyl}benzonitrile](/img/structure/B5942081.png)
amino]methyl}-4-methyl-2H-chromen-2-one](/img/structure/B5942085.png)

![2-amino-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1,3-benzothiazole-5-carboxamide](/img/structure/B5942098.png)


![4-fluoro-3-methyl-N-[3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)butyl]benzamide](/img/structure/B5942139.png)
